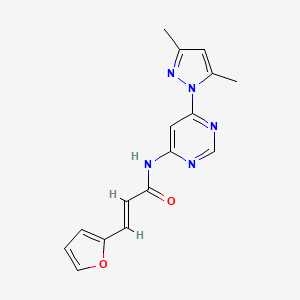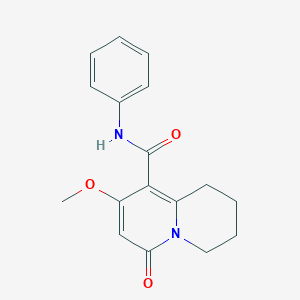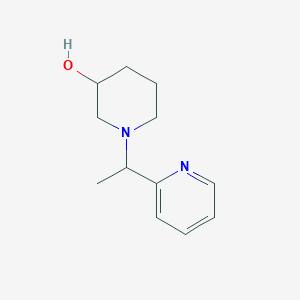![molecular formula C17H15F3N6 B2397103 2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]quinoxaline CAS No. 2380167-13-3](/img/structure/B2397103.png)
2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]quinoxaline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TFPQ and belongs to the class of quinoxaline derivatives.
科学研究应用
TFPQ has been extensively studied for its potential therapeutic applications. It has been found to have anticancer, antiviral, and antibacterial properties. TFPQ has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. It has also been found to inhibit the replication of viruses such as HIV and hepatitis C virus. TFPQ has shown antibacterial activity against Gram-positive and Gram-negative bacteria.
作用机制
The mechanism of action of TFPQ is not fully understood. However, it is believed to act by inhibiting specific enzymes and proteins involved in cell growth and replication. TFPQ has been shown to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation. It has also been found to inhibit the activity of reverse transcriptase, an enzyme involved in the replication of retroviruses such as HIV.
Biochemical and Physiological Effects:
TFPQ has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase enzymes. TFPQ has also been found to inhibit the expression of inflammatory cytokines, which are involved in the immune response. It has been shown to reduce the levels of reactive oxygen species, which are involved in oxidative stress. TFPQ has been found to have a low toxicity profile and does not affect normal cells.
实验室实验的优点和局限性
One of the main advantages of TFPQ is its broad-spectrum activity against cancer cells, viruses, and bacteria. It has also been found to have a low toxicity profile, which makes it a promising candidate for further development. However, one of the limitations of TFPQ is its poor solubility in water, which makes it difficult to administer in vivo. Further studies are needed to address this issue.
未来方向
There are several future directions for the research on TFPQ. One of the directions is to investigate its potential as a combination therapy with other anticancer drugs. Another direction is to study its potential as an antiviral agent against emerging viruses such as SARS-CoV-2. Further studies are also needed to optimize the synthesis method and improve the solubility of TFPQ. Additionally, the mechanism of action of TFPQ needs to be further elucidated to fully understand its therapeutic potential.
Conclusion:
In conclusion, TFPQ is a promising chemical compound with potential therapeutic applications. Its broad-spectrum activity against cancer cells, viruses, and bacteria makes it a promising candidate for further development. The future directions for research on TFPQ are numerous, and further studies are needed to fully understand its mechanism of action and optimize its therapeutic potential.
合成方法
The synthesis of TFPQ involves the reaction of 4-(6-(trifluoromethyl)pyridazin-3-yl)piperazine with 2-chloroquinoxaline in the presence of a base. The reaction yields TFPQ as a white solid with a high purity.
属性
IUPAC Name |
2-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N6/c18-17(19,20)14-5-6-15(24-23-14)25-7-9-26(10-8-25)16-11-21-12-3-1-2-4-13(12)22-16/h1-6,11H,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSRKJTYNXGUBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C(F)(F)F)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]quinoxaline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)-1-(4-chlorophenyl)urea](/img/structure/B2397023.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2397025.png)
![N-[(2,5-Dimethylpyrazol-3-yl)methyl]-N-[(3-ethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2397026.png)
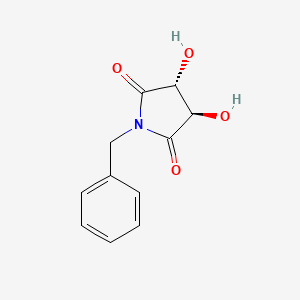
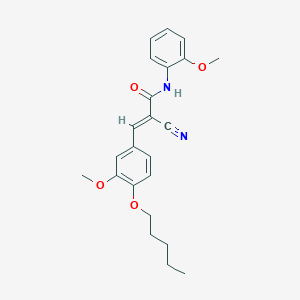
![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2397030.png)
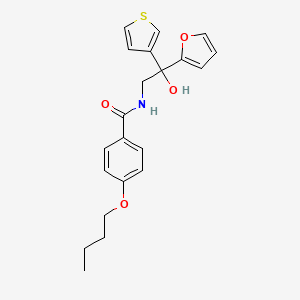
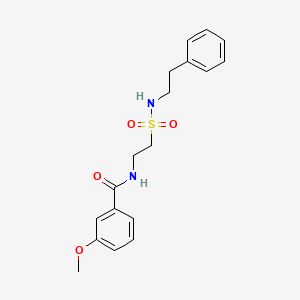
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2397034.png)

